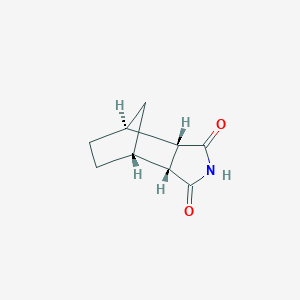
N-Hydroxy-2-Acetamidofluoren
Übersicht
Beschreibung
N-Hydroxy-2-acetamidofluorene is a chemical compound known for its role in various biochemical and pharmacological studies. It is a derivative of 2-acetamidofluorene, which is a well-known carcinogen. The compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the acetamido group, making it a significant intermediate in the metabolic activation of carcinogenic aromatic amines.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-acetamidofluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in the metabolic activation of carcinogens and its interaction with biological macromolecules.
Medicine: Research on N-Hydroxy-2-acetamidofluorene contributes to understanding the mechanisms of chemical carcinogenesis and the development of cancer therapies.
Industry: It is used in the development of chemical sensors and analytical methods for detecting carcinogenic compounds.
Wirkmechanismus
Target of Action
The primary target of N-Hydroxy-2-acetamidofluorene is the enzyme N-hydroxy-2-acetamidofluorene reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on other nitrogenous compounds as donors with NAD+ or NADP+ as acceptor .
Mode of Action
N-Hydroxy-2-acetamidofluorene interacts with its target enzyme, N-hydroxy-2-acetamidofluorene reductase, to catalyze a specific chemical reaction. The reaction involves the conversion of 2-acetamidofluorene, NAD(P)+, and H2O into N-hydroxy-2-acetamidofluorene, NAD(P)H, and H+ .
Biochemical Pathways
The biochemical pathway primarily affected by N-Hydroxy-2-acetamidofluorene involves the conversion of 2-acetamidofluorene into N-hydroxy-2-acetamidofluorene . This conversion is part of a larger set of reactions involving nitrogenous compounds and NAD+ or NADP+ as acceptors .
Pharmacokinetics
The compound’s interaction with nad+ and nadp+ suggests that it may be involved in metabolic processes .
Result of Action
The primary result of N-Hydroxy-2-acetamidofluorene’s action is the production of N-hydroxy-2-acetamidofluorene, NAD(P)H, and H+ . This reaction contributes to the broader biochemical pathways involving nitrogenous compounds and NAD+ or NADP+ .
Action Environment
The action of N-Hydroxy-2-acetamidofluorene is influenced by various environmental factors. For instance, the presence of NAD+ and NADP+ is crucial for the compound’s interaction with its target enzyme .
Biochemische Analyse
Biochemical Properties
N-Hydroxy-2-acetamidofluorene is a substrate for the enzyme N-hydroxy-2-acetamidofluorene reductase . This enzyme catalyzes the chemical reaction involving 2-acetamidofluorene, NAD+, NADP+, and H2O, producing N-hydroxy-2-acetamidofluorene, NADH, NADPH, and H+ .
Molecular Mechanism
N-Hydroxy-2-acetamidofluorene exerts its effects at the molecular level through its interactions with the enzyme N-hydroxy-2-acetamidofluorene reductase . The enzyme catalyzes the conversion of 2-acetamidofluorene to N-hydroxy-2-acetamidofluorene, involving NAD+ or NADP+ as an acceptor .
Metabolic Pathways
N-Hydroxy-2-acetamidofluorene is involved in metabolic pathways catalyzed by the enzyme N-hydroxy-2-acetamidofluorene reductase . The enzyme uses 2-acetamidofluorene, NAD+, NADP+, and H2O as substrates to produce N-hydroxy-2-acetamidofluorene, NADH, NADPH, and H+ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Hydroxy-2-acetamidofluorene can be synthesized through the hydroxylation of 2-acetamidofluorene. This process typically involves the use of oxidizing agents such as hydrogen peroxide or organic peroxides in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective hydroxylation of the nitrogen atom.
Industrial Production Methods: In an industrial setting, the production of N-Hydroxy-2-acetamidofluorene may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-2-acetamidofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-acetoxy-2-acetamidofluorene.
Reduction: It can be reduced back to 2-acetamidofluorene using reducing agents like sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, organic peroxides, and catalysts such as iron or copper salts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: N-acetoxy-2-acetamidofluorene.
Reduction: 2-acetamidofluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Acetamidofluorene: The parent compound, known for its carcinogenic properties.
N-Acetoxy-2-acetamidofluorene: An oxidized derivative with enhanced reactivity.
2-Naphthylamine: Another aromatic amine with similar metabolic pathways.
Uniqueness: N-Hydroxy-2-acetamidofluorene is unique due to its specific hydroxylation at the nitrogen atom, which significantly alters its chemical reactivity and biological activity compared to its parent compound and other similar aromatic amines. This hydroxylation step is critical in the metabolic activation of the compound, making it a valuable intermediate in studying the mechanisms of chemical carcinogenesis.
Eigenschaften
IUPAC Name |
N-(9H-fluoren-2-yl)-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKUIEGXJHVFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20493 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020719 | |
| Record name | N-Hydroxy-2-acetylaminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-hydroxy-2-acetylaminofluorene is a cream colored powder. (NTP, 1992) | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20493 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20493 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
53-95-2 | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20493 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Hydroxy-2-(acetylamino)fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyacetylaminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nohfaa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxy-2-acetylaminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AGD02HUQC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
277 to 279 °F (NTP, 1992) | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20493 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B110103.png)













